molecular formula C9H6N2O3S B1437135 2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid CAS No. 1018605-23-6

2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid

Cat. No.: B1437135
CAS No.: 1018605-23-6
M. Wt: 222.22 g/mol
InChI Key: PCBIJYOLICKSPU-UHFFFAOYSA-N
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Description

2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of thiophene-2-carboxaldehyde with urea or thiourea in the presence of a base, followed by oxidation to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals or inhibiting oxidative enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid
  • 4-(Thiophen-2-yl)-6-(pyridin-3-yl)pyrimidine-2-thiol

Uniqueness

2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-oxo-6-thiophen-2-yl-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c12-8(13)6-4-5(10-9(14)11-6)7-2-1-3-15-7/h1-4H,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBIJYOLICKSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid
Reactant of Route 2
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid
Reactant of Route 3
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid
Reactant of Route 4
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2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid
Reactant of Route 5
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2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid

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